molecular formula C7H18OSSi B8618366 3-[Ethoxy(dimethyl)silyl]propane-1-thiol CAS No. 141137-15-7

3-[Ethoxy(dimethyl)silyl]propane-1-thiol

Cat. No. B8618366
Key on ui cas rn: 141137-15-7
M. Wt: 178.37 g/mol
InChI Key: FMRSVUHIKQTOFR-UHFFFAOYSA-N
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Patent
US09000092B2

Procedure details

Added, at ambient temperature, to a solution of S-(ethanoyl)mercaptopropylethoxydimethylsilane C (65.4 g, 0.297 mol) in absolute ethanol (230 ml) is solid sodium ethylate (2.02 g, 0.030 mol) under argon. The reaction medium is brought to reflux for 2.5 hours. After returning to ambient temperature, the precipitate of NaCl is filtered and washed with heptane (350 ml). After evaporating the solvents under reduced pressure at 45° C., the oil obtained is purified by vacuum distillation (60° C./10 mbar). The 3-mercaptopropylethoxydimethylsilane D with CAS number [141137-15-7] (34.7 g, 0.195 mol) is obtained with a yield of 66%.
Name
S-(ethanoyl)mercaptopropylethoxydimethylsilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([S:4][CH2:5][CH2:6][CH2:7][Si:8]([O:11][CH2:12][CH3:13])([CH3:10])[CH3:9])(=O)C.CC[O-].[Na+]>C(O)C>[SH:4][CH2:5][CH2:6][CH2:7][Si:8]([O:11][CH2:12][CH3:13])([CH3:10])[CH3:9] |f:1.2|

Inputs

Step One
Name
S-(ethanoyl)mercaptopropylethoxydimethylsilane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)SCCC[Si](C)(C)OCC
Name
Quantity
230 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.02 g
Type
reactant
Smiles
CC[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
After returning to ambient temperature
FILTRATION
Type
FILTRATION
Details
the precipitate of NaCl is filtered
WASH
Type
WASH
Details
washed with heptane (350 ml)
CUSTOM
Type
CUSTOM
Details
After evaporating the solvents under reduced pressure at 45° C.
CUSTOM
Type
CUSTOM
Details
the oil obtained
DISTILLATION
Type
DISTILLATION
Details
is purified by vacuum distillation (60° C./10 mbar)

Outcomes

Product
Name
Type
product
Smiles
SCCC[Si](C)(C)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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